molecular formula C20H14BrNO2 B13885152 Methyl 2-(3-bromocarbazol-9-yl)benzoate

Methyl 2-(3-bromocarbazol-9-yl)benzoate

Cat. No.: B13885152
M. Wt: 380.2 g/mol
InChI Key: JUHZRTKEZUGUIO-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromocarbazol-9-yl)benzoate is an organic compound with the molecular formula C20H14BrNO2 It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromocarbazol-9-yl)benzoate typically involves the bromination of carbazole followed by esterification. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromocarbazol-9-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while coupling reactions can produce complex polycyclic structures.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromocarbazol-9-yl)benzoate depends on its specific application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary widely depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-bromocarbazol-9-yl)benzoate is unique due to its specific combination of a carbazole core with a brominated benzoate ester. This structure imparts distinct electronic and chemical properties, making it particularly useful in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C20H14BrNO2

Molecular Weight

380.2 g/mol

IUPAC Name

methyl 2-(3-bromocarbazol-9-yl)benzoate

InChI

InChI=1S/C20H14BrNO2/c1-24-20(23)15-7-3-5-9-18(15)22-17-8-4-2-6-14(17)16-12-13(21)10-11-19(16)22/h2-12H,1H3

InChI Key

JUHZRTKEZUGUIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42

Origin of Product

United States

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